molecular formula C8H9N3 B1288664 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-07-3

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B1288664
CAS No.: 1260384-07-3
M. Wt: 147.18 g/mol
InChI Key: OANOLQDHQYUEMQ-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 148.16 . This compound is solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “this compound”, has been reported in various studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 148.16 . The compound’s InChI code is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) .

Scientific Research Applications

1. Synthesis of Pyrrolopyrimidines

The synthesis of new tricyclic pyrrolopyrimidines, involving 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, was described by Khashi, Davoodnia, & Prasada Rao Lingam (2015). This process used 4-(N,N-dimethylamino)pyridine as a catalyst and provided insights into the synthesis of novel compounds with potential applications in various fields.

2. Creation of Pyrrolopyrimidines for Antibacterial Evaluation

Vazirimehr et al. (2017) synthesized pyrrolopyrimidines and evaluated their antibacterial properties. This research contributes to the development of new antimicrobial agents using this compound derivatives.

3. Design and Synthesis as Potassium-Competitive Acid Blockers

Arikawa et al. (2014) Arikawa, Hasuoka, Hirase, Inatomi, Sato, Hori, Takagi, Tarui, Kawamoto, & Kajino (2014) designed and synthesized derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine as potassium-competitive acid blockers (P-CABs), highlighting its potential in pharmaceutical applications.

4. Synthesis and Antimicrobial Evaluation of Pyrrole Derivatives

Shaikh, Mali, Thorat, Dhaygude, Bhaldarakar, & Yadav (2021) synthesized novel pyrrole derivatives, including this compound, and evaluated their antimicrobial activities. This research contributes to the search for new antimicrobial agents.

5. Synthesis of 1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues

Nechayev, Gorobets, Kovalenko, & Tolmachev (2013) efficiently synthesized 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, demonstrating the versatility of this compound in the synthesis of various compounds.

Biochemical Analysis

Biochemical Properties

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with receptor tyrosine kinases, such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are crucial as they can modulate signaling pathways involved in cell growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a role in signal transduction pathways that regulate organ development, cell proliferation, and migration . This inhibition can lead to altered cellular responses and potentially therapeutic effects in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts by stabilizing an inactive conformation of target enzymes, thereby preventing their normal function. For example, it inhibits the activity of MPS1, a mitotic kinase, by stabilizing an inactive conformation that is incompatible with ATP and substrate-peptide binding

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it undergoes cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine . These metabolic processes can affect the compound’s activity and efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that it can inhibit multiple receptor tyrosine kinases at varying concentrations, leading to different cellular responses . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation and conjugation reactions. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to interact with various transporters that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANOLQDHQYUEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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